molecular formula C16H14N6 B12574744 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 192512-84-8

5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Katalognummer: B12574744
CAS-Nummer: 192512-84-8
Molekulargewicht: 290.32 g/mol
InChI-Schlüssel: LHVALWJLYISMJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a pyrazole ring, making it a valuable subject for research in organic chemistry and material science.

Vorbereitungsmethoden

The synthesis of 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with hydrazine hydrate to form the pyrazole ring, followed by the introduction of additional amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions varying based on the desired product.

Wissenschaftliche Forschungsanwendungen

5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino groups play a crucial role in these interactions, allowing the compound to bind to specific sites on proteins and enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile include:

The uniqueness of this compound lies in its pyrazole ring and multiple amino groups, which provide distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

192512-84-8

Molekularformel

C16H14N6

Molekulargewicht

290.32 g/mol

IUPAC-Name

5-amino-1,3-bis(4-aminophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N6/c17-9-14-15(10-1-3-11(18)4-2-10)21-22(16(14)20)13-7-5-12(19)6-8-13/h1-8H,18-20H2

InChI-Schlüssel

LHVALWJLYISMJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN(C(=C2C#N)N)C3=CC=C(C=C3)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.